Methanone, (5-hydroxy-4-dimethylaminomethyl-3-benzofuryl)(4-methylphenyl)-
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Overview
Description
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran ring. The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly solvents and catalysts to reduce waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Dimethylamine for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Fluorobenzylamine: Shares structural similarities with the benzofuran core.
Benzofuran derivatives: Various benzofuran-based compounds with different substituents.
Uniqueness
4-[(DIMETHYLAMINO)METHYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5-OL is unique due to its combination of a benzofuran core with a dimethylamino group and a methylbenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H19NO3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)19(22)15-11-23-17-9-8-16(21)14(18(15)17)10-20(2)3/h4-9,11,21H,10H2,1-3H3 |
InChI Key |
OPNNDCHFXRXAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN(C)C |
Origin of Product |
United States |
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